Methyl benzothiophene-3-carboxylate chemical properties
Methyl benzothiophene-3-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl Benzothiophene-3-carboxylate
Introduction
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, represents a privileged structure in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5] Among the numerous derivatives, Methyl Benzothiophene-3-carboxylate serves as a pivotal building block and synthetic intermediate. Its unique electronic and structural features, conferred by the electron-withdrawing carboxylate group at the 3-position of the reactive thiophene ring, make it a versatile substrate for further chemical modification.
This guide provides a comprehensive technical overview of the core chemical properties of Methyl Benzothiophene-3-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and application as a precursor for developing novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
Methyl benzothiophene-3-carboxylate is characterized by the benzothiophene bicyclic system with a methyl ester group attached at the C3 position. This substitution pattern significantly influences the molecule's reactivity and physical properties. The electron-withdrawing nature of the ester group modulates the electron density of the entire aromatic system.
Table 1: Physicochemical Properties of Benzothiophene-3-Carboxylate Derivatives
| Property | Data | Source |
| Molecular Formula | C₁₀H₈O₂S | |
| Molecular Weight | 192.23 g/mol | |
| Appearance | Yellow solid / Yellow oil | [6][7] |
| Melting Point | Varies with substitution (e.g., 2-phenyl derivative: 92–93 °C) | [6] |
| Solubility | Generally soluble in polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and methanol (MeOH). | [4][8] |
| CAS Number | 22913-24-2 (for the 2-carboxylate isomer) |
Note: Properties can vary significantly based on substitution patterns on the benzothiophene ring.
Spectroscopic Profile for Structural Elucidation
Accurate characterization is fundamental to any synthetic workflow. The following spectroscopic data are typical for methyl benzothiophene-3-carboxylate and its substituted analogues, providing a reliable fingerprint for identification and purity assessment.
Table 2: Summary of Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons (δ 7.0-8.7 ppm): Complex multiplets corresponding to the four protons on the benzene ring and the C2 proton on the thiophene ring. The proton ortho to the sulfur (H7) is typically downfield.[4] Methyl Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons, characteristic of the methyl ester group.[9] |
| ¹³C NMR | Carbonyl Carbon (δ ~164 ppm): A distinct peak for the ester carbonyl carbon.[9] Aromatic Carbons (δ 120-140 ppm): A series of peaks corresponding to the eight carbons of the bicyclic aromatic system.[4][9] Methyl Carbon (δ ~52 ppm): A peak for the methyl group of the ester.[9] |
| IR Spectroscopy | C=O Stretch (ν ~1715 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.[9] Aromatic C=C Stretch (ν 1400-1600 cm⁻¹): Multiple bands indicating the aromatic nature of the ring system.[9][10] C-O Stretch (ν 1200-1300 cm⁻¹): A strong band associated with the ester C-O bond.[10] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the mass of the molecule (e.g., m/z 248 for the 2-butyl derivative).[9] Fragmentation: Common fragmentation patterns include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). |
Synthesis Methodologies: A Modern Approach
While various classical methods exist, modern palladium-catalyzed carbonylative cyclization has emerged as a highly efficient and atom-economical route for the synthesis of methyl benzothiophene-3-carboxylates. This one-pot process utilizes readily available starting materials and offers excellent functional group tolerance.[6][7][9]
Palladium-Catalyzed Oxidative Carbonylative Cyclization
This methodology involves the reaction of a 2-(methylthio)phenylacetylene derivative with carbon monoxide (CO) and an alcohol (e.g., methanol) in the presence of a palladium catalyst and an oxidant (air). The causality behind this choice is the ability of palladium to coordinate with the alkyne and facilitate an intramolecular nucleophilic attack by the sulfur atom, followed by carbonyl insertion and reductive elimination to yield the final product.
Detailed Experimental Protocol
The following protocol is a representative example based on established literature procedures.[6][7][9]
-
Reactor Charging: In a high-pressure stainless-steel autoclave, charge Palladium(II) iodide (PdI₂, ~0.05 mol%), Potassium iodide (KI, ~5 equiv.), and the substituted 2-(methylthio)phenylacetylene substrate (1.0 equiv.).
-
Solvent Addition: Add the desired alcohol (in this case, methanol) as the solvent and nucleophile.
-
Pressurization: Seal the autoclave and pressurize with carbon monoxide (e.g., 32 atm) and then air to a final pressure of approximately 40 atm. The use of air as the oxidant is a key advantage, avoiding harsher or more expensive alternatives.
-
Reaction: Heat the stirred reaction mixture to 80 °C for 24 hours. The KI is crucial not only for stabilizing the palladium catalyst but also for promoting the catalytic cycle.
-
Work-up and Purification: After cooling and carefully venting the autoclave, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the pure methyl benzothiophene-3-carboxylate derivative.
This self-validating system ensures high yields (often 60-85%) and can be extended to a variety of substrates with different substituents on both the phenyl ring and the alkyne.[6]
Chemical Reactivity Profile
The reactivity of methyl benzothiophene-3-carboxylate is dictated by three primary sites: the ester functional group, the electron-rich thiophene ring, and the fused benzene ring.
A. Reactions at the Ester Group
The ester functionality is a versatile handle for introducing further diversity.
-
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide in an aqueous alcohol solution readily yields the corresponding benzothiophene-3-carboxylic acid.[4] This acid is itself a valuable intermediate for synthesizing amides and other derivatives.
-
Amidation: Direct reaction with primary or secondary amines, often under thermal conditions or with catalytic activation, produces benzothiophene-3-carboxamides. These amides are prevalent motifs in biologically active molecules.[11]
B. Reactions on the Benzothiophene Ring
The aromatic system can undergo functionalization, although the reactivity is influenced by the deactivating ester group.
-
Electrophilic Aromatic Substitution (EAS): The benzothiophene ring system is susceptible to EAS reactions like halogenation, nitration, and Friedel-Crafts acylation. The thiophene ring is generally more reactive than the benzene portion.[12] The C2 position is the most nucleophilic and typically the primary site of substitution, though the directing effects of substituents can alter this regioselectivity.
-
C-H Functionalization: Direct carboxylation or metalation of the C-H bonds on the benzothiophene ring can be achieved using strong bases like lithium tert-butoxide or organolithium reagents (e.g., n-BuLi).[13][14] This allows for the introduction of various functional groups at specific positions, providing an alternative to classical EAS.
Applications in Research and Drug Development
The true value of methyl benzothiophene-3-carboxylate lies in its role as a key structural template for the development of functional molecules. The benzothiophene core is present in several marketed drugs, including the osteoporosis treatment Raloxifene and the antiasthma medication Zileuton .[3]
-
Anticancer Agents: Derivatives of benzothiophene-3-carboxylic acid have been synthesized and evaluated as potent anticancer agents. For example, specific carboxamide derivatives have been shown to inhibit the proliferation and invasion of cancer cells by targeting the RhoA/ROCK signaling pathway, which is crucial for tumor metastasis.[4]
-
Inhibitors for Neurodegenerative Diseases: The scaffold has been used to design inhibitors of human monoamine oxidase (MAO), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. Benzo[b]thiophen-3-ol derivatives, accessible from this core structure, have shown high selectivity for the MAO-B isoform.[15]
-
Antimicrobial and Anti-inflammatory Agents: The inherent biological activity of the benzothiophene nucleus makes it a promising starting point for developing new antimicrobial and anti-inflammatory drugs.[3][5][11] Numerous studies have reported significant activity in various substituted benzothiophene-3-carboxylate derivatives.
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